molecular formula C14H15NO4S B11812892 Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11812892
M. Wt: 293.34 g/mol
InChI Key: HDKPJWLTBWPITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C14H15NO4S. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Biological Activity

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15NO4SC_{14}H_{15}NO_4S and a molecular weight of approximately 293.34 g/mol. Its structure features a thioxo group and two methoxy substituents, contributing to its unique biological profile. The compound's versatility is highlighted by its ability to undergo various chemical reactions typical of quinoline derivatives, including oxidation and nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Similar quinoline derivatives have shown efficacy against a range of bacteria and fungi. The mechanisms of action often involve interference with DNA replication and inhibition of key metabolic pathways in pathogens .

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Inhibition

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest through the modulation of cellular signaling pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes that are crucial for pathogen survival and cancer cell proliferation.
  • DNA Interaction: It may interact with DNA, leading to disruptions in replication and transcription processes.
  • Cell Signaling Modulation: The compound has been shown to modulate various signaling pathways involved in cell growth and apoptosis.

Case Studies

One notable study evaluated the anticancer efficacy of this compound in vitro using human cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner. Further analysis suggested that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins .

Another study focused on its antimicrobial effects against resistant strains of bacteria. This compound demonstrated notable activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 5,8-dimethoxy-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-4-19-14(16)8-7-15-12-10(18-3)6-5-9(17-2)11(12)13(8)20/h5-7H,4H2,1-3H3,(H,15,20)

InChI Key

HDKPJWLTBWPITG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)OC)OC

Origin of Product

United States

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